molecular formula C10H14O2S B1604383 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol CAS No. 898289-60-6

2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol

Cat. No.: B1604383
CAS No.: 898289-60-6
M. Wt: 198.28 g/mol
InChI Key: UTWVZRFJFAVPIU-UHFFFAOYSA-N
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Description

2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol is a useful research compound. Its molecular formula is C10H14O2S and its molecular weight is 198.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Properties

A study by Sahu et al. (2014) explored the fluorescence characteristics of thieno[3,2-c]pyrans, including derivatives similar to 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol. These compounds displayed substituent-dependent fluorescence, with some exhibiting high fluorescence quantum yields and large Stokes shifts, making them potentially useful in fluorescence applications (S. N. Sahu et al., 2014).

Synthesis of Biologically Relevant Scaffolds

Reddy et al. (2015) reported a novel bicyclization method for the synthesis of indeno[2,1-c]pyran and cyclopenta[c]pyran derivatives, starting from compounds structurally related to this compound. These scaffolds are significant in medicinal chemistry due to their biological relevance (B. S. Subba Reddy et al., 2015).

Applications in Organic Synthesis

Mekheimer et al. (1997) described the use of pyranone derivatives, related to the compound , in organic synthesis. These compounds were used to create various 4H-pyrano[3,2-c]pyridines, showcasing the versatility of such compounds in synthetic chemistry (R. Mekheimer et al., 1997).

Anticancer Activity

A study by Hadiyal et al. (2020) focused on the synthesis of 4H-pyran derivatives and their evaluation for anticancer activity. The findings suggest potential applications of these compounds, including those structurally similar to this compound, in developing new anticancer agents (S. Hadiyal et al., 2020).

Safety and Hazards

The compound “2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-10(4-5-11)8-3-7-13-9(8)2-6-12-10/h3,7,11H,2,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWVZRFJFAVPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCO1)SC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640346
Record name 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-60-6
Record name 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol
Reactant of Route 2
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol
Reactant of Route 3
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol
Reactant of Route 4
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol
Reactant of Route 5
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol
Reactant of Route 6
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol

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